Tris(dimethylsilyl)amine
Overview
Description
Tris(dimethylsilyl)amine is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂Si(CH₃)₂. It is a colorless, crystalline or waxy solid that is stable to water and bases but reacts with alcohols or acids to cleave the silicon-nitrogen bond, forming ammonia . This compound is of significant interest in the field of organosilicon chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
Chemical Vapor Deposition of Silicon Oxynitride Films
TDMSA has been utilized in the atmospheric pressure chemical vapor deposition (CVD) of silicon oxynitride (SiOxNy) films. These films serve as corrosion barriers and are applied at moderate temperatures. The decomposition of TDMSA, in the presence of O2 and NH3, leads to the formation of these conformal films. The process benefits from TDMSA's dual role as a silicon and nitrogen source, enabling the deposition at lower temperatures compared to traditional silazane/silanamine precursors. Furthermore, the addition of NH3 reduces carbon impurities in the films. This research highlights the potential of TDMSA in creating advanced materials for protective coatings and electronics applications (Decosterd et al., 2021).
Mechanism of Action
Target of Action
Tris(dimethylsilyl)amine, also known as Nonamethyltrisilazane , is a chemical compound that primarily targets the process of chemical nitrogen fixation . This process involves the conversion of atmospheric nitrogen (N2) into organic substrates under normal conditions .
Mode of Action
The mode of action of this compound is through its interaction with its targets. It acts as a stable intermediate in the process of chemical nitrogen fixation . All three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3), forming the simplest tris(trialkylsilyl)amine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the nitrogen cycle. Specifically, it plays a role in the conversion of atmospheric nitrogen into organic substrates . The downstream effects of this process contribute to the availability of nitrogen in various biochemical processes.
Pharmacokinetics
It’s important to note that this compound is a waxy solid and reacts slowly with moisture/water . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of chemical nitrogen fixation . This results in the conversion of atmospheric nitrogen into organic substrates, which are essential for various biochemical processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is moisture sensitive , meaning its stability and efficacy can be affected by the presence of water or humidity in the environment. Additionally, it should be handled in a well-ventilated place and kept away from heat, open flames, and sparks .
Safety and Hazards
Tris(dimethylsilyl)amine is harmful in contact with skin and causes severe skin burns and eye damage . It is also harmful if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Preparation Methods
Tris(dimethylsilyl)amine can be synthesized through various methods. One common synthetic route involves the reaction of hexamethyldisilazane with sodium amide or sodium and styrene, followed by treatment with trimethylchlorosilane . The reaction typically proceeds with an 80% yield. Another method involves the reaction of lithium nitride with trimethylchlorosilane in tetrahydrofuran, achieving a 72% yield . Industrial production methods often utilize similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
Tris(dimethylsilyl)amine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxygen to form silicon oxynitride films.
Reduction: The compound can participate in reduction reactions, often involving radical intermediates.
Substitution: It reacts with various reagents to substitute the silicon-nitrogen bonds, forming different organosilicon compounds.
Common reagents used in these reactions include oxygen, ammonia, and various chlorosilanes. Major products formed from these reactions include silicon oxynitride films, silanols, siloxanes, and disilazanes .
Properties
InChI |
InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAKYNJRLAJRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)N([Si](C)C)[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884795 | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21331-86-2 | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tris(dimethylsilyl)amine a suitable precursor for SiOxNy film deposition?
A1: this compound presents several advantageous characteristics for SiOxNy film deposition. Firstly, it serves as a dual source of both silicon and nitrogen [, ]. This eliminates the need for additional nitrogen precursors like NH3, simplifying the deposition process. Secondly, the presence of Si-H bonds in its structure enables film formation at lower temperatures compared to conventional silazane/silanamine precursors []. This lower temperature processing is beneficial for applications sensitive to high temperatures.
Q2: What are the potential benefits of developing a kinetic model for this CVD process?
A2: Developing a kinetic model for the CVD of SiOxNy films using TDMSA offers valuable insights into the intricate process dynamics []. Such a model can help predict the impact of various process parameters (e.g., temperature, pressure, gas flow rates) on film properties like composition, thickness, and uniformity. This understanding can guide the optimization of deposition conditions for tailoring film characteristics to specific applications.
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